molecular formula C22H28FN3O7S B2884988 N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate CAS No. 1323699-62-2

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate

Cat. No. B2884988
CAS RN: 1323699-62-2
M. Wt: 497.54
InChI Key: LNRWKLLGRIQAJC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C22H28FN3O7S and its molecular weight is 497.54. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulations

Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These studies provide insights into the global reactivity parameters, such as energy levels and chemical hardness, and the adsorption behaviors on different metal surfaces. This research highlights the potential application of such compounds in corrosion inhibition, with implications for materials science and engineering (Kaya et al., 2016).

Structural Characterization and Biological Evaluation

The structural characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through spectroscopic methods and X-ray diffraction studies has led to biological evaluations of its antibacterial and anthelmintic activities. This research underscores the potential of fluoro-phenyl piperazine derivatives in developing new therapeutic agents with specific antimicrobial properties (Sanjeevarayappa et al., 2015).

COX-2 Inhibition for Therapeutic Applications

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) inhibition abilities. This research has contributed to the identification of potent, selective, and orally active COX-2 inhibitors, which are of significant interest for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has been found to notably increase COX1/COX-2 selectivity (Hashimoto et al., 2002).

Hydrogen-Bonded Framework Structures

Research on flunarizine salts has elucidated the three-dimensional hydrogen-bonded framework structures in flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate. These studies provide a deeper understanding of the structural properties of flunarizine derivatives, which could inform the development of improved formulations for existing therapeutic agents (Kavitha et al., 2014).

Solid-State Characterization of AND-1184

AND-1184, a potential active pharmaceutical ingredient (API) for the treatment of dementia, has been characterized in its solid state through single-crystal X-ray and solid-state NMR studies. This work emphasizes the importance of detailed structural analysis in the development and optimization of novel therapeutic compounds (Pawlak et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-hydroxy-3-piperazin-1-ylpropyl)-4-methylbenzenesulfonamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S.C2H2O4/c1-16-2-8-20(9-3-16)28(26,27)24(18-6-4-17(21)5-7-18)15-19(25)14-23-12-10-22-11-13-23;3-1(4)2(5)6/h2-9,19,22,25H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWKLLGRIQAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCNCC2)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate

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